molecular formula C20H21FN2O4S B2794485 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 921909-80-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2794485
CAS No.: 921909-80-0
M. Wt: 404.46
InChI Key: ZPZLLJYZUMYZBV-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

A study by Li, Lin, and Du (2019) explored the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to various cyclic amines with chiral tetrasubstituted C‒F stereocenters. This research highlighted the significance of dibenzo[b,f][1,4]oxazepine scaffolds in medicinal chemistry, particularly for the construction of stereocenters in complex molecules (Li, Lin, & Du, 2019).

Synthesis and Spectroscopic Studies

Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, demonstrating the utility of oxazepine scaffolds in creating complex molecular structures for potential applications in medicinal and pharmaceutical chemistry (Almansour et al., 2016).

Novel Synthesis Methods

Shaabani et al. (2010) developed a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showing the versatility and efficiency of oxazepine compounds in synthetic chemistry (Shaabani et al., 2010).

Sulfonamide Group in Polycyclic Construction

Sapegin et al. (2018) highlighted the role of the primary sulfonamide functionality in enabling the construction of [1,4]oxazepine rings, demonstrating its relevance in synthesizing inhibitors for human carbonic anhydrases (Sapegin et al., 2018).

Photophysical Properties

Petrovskii et al. (2017) studied the photophysical properties of oxazapolyheterocycles, revealing the potential of oxazepine derivatives in applications such as fluorescence and light-emitting materials (Petrovskii et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZLLJYZUMYZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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